molecular formula C24H51ClSn B1346589 Trioctyltin chloride CAS No. 2587-76-0

Trioctyltin chloride

Cat. No.: B1346589
CAS No.: 2587-76-0
M. Wt: 493.8 g/mol
InChI Key: MCNGJXAXOJDJKO-UHFFFAOYSA-M
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Description

Trioctyltin chloride is an organotin compound with the chemical formula (C8H17)3SnCl. It is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. These compounds have found extensive use in various industrial and scientific applications due to their unique chemical properties.

Mechanism of Action

Target of Action

Trioctyltin chloride, like other organotin compounds, primarily targets nuclear receptors in the body. These include the retinoid-X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ) . These receptors play a crucial role in regulating gene expression, controlling cellular development, and maintaining homeostasis .

Mode of Action

This compound interacts with its targets (RXR and PPARγ) by acting as a ligand. Once activated, these nuclear receptors bind to specific DNA sequences known as PPAR response elements (PPRE) and modulate the transcription of their target genes . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Biochemical Pathways

The activation of RXR and PPARγ by this compound affects various biochemical pathways. For instance, it controls the peroxisomal beta-oxidation pathway of fatty acids . This pathway is crucial for the breakdown of fatty acids, which are then used to generate energy.

Pharmacokinetics

Like other organotin compounds, it is likely to be absorbed through ingestion and can cross cell membranes due to its lipophilic nature

Result of Action

The activation of RXR and PPARγ by this compound can lead to a variety of molecular and cellular effects. It can suppress NF-kappa-B-mediated proinflammatory responses and play a role in the regulation of cardiovascular circadian rhythms . Organotin compounds like this compound are also known to produce neurotoxic and immunotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been recognized that TBT-induced responses occur at very low concentrations for molluscs, and similar effects have been observed in fish species . The sensitivity of different species to this compound can vary, highlighting the importance of considering environmental factors when assessing its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trioctyltin chloride can be synthesized through a redistribution reaction involving stannic chloride (SnCl4) and trioctyltin hydride. The reaction typically proceeds as follows: [ 3 (C8H17)4Sn + SnCl4 \rightarrow 4 (C8H17)3SnCl ] This reaction requires careful control of temperature and pressure to ensure the desired product is obtained in high yield.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting octylmagnesium bromide with tin tetrachloride. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The resulting this compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Trioctyltin chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding trioctyltin derivatives.

    Oxidation Reactions: this compound can be oxidized to trioctyltin oxide under specific conditions.

    Reduction Reactions: It can be reduced to trioctyltin hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Trioctyltin Derivatives: Formed through substitution reactions.

    Trioctyltin Oxide: Formed through oxidation.

    Trioctyltin Hydride: Formed through reduction.

Scientific Research Applications

Trioctyltin chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Used as a stabilizer in the production of polyvinyl chloride (PVC) and as a biocide in antifouling paints.

Comparison with Similar Compounds

    Tributyltin Chloride: Another organotin compound with similar applications but different alkyl groups.

    Triphenyltin Chloride: Used in agriculture as a fungicide and has different chemical properties due to the presence of phenyl groups.

Uniqueness of Trioctyltin Chloride: this compound is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability, such as in the stabilization of PVC and in antifouling paints.

Properties

IUPAC Name

chloro(trioctyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H17.ClH.Sn/c3*1-3-5-7-8-6-4-2;;/h3*1,3-8H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNGJXAXOJDJKO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029657
Record name Stannane, chlorotrioctyl-
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Molecular Weight

493.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2587-76-0
Record name Trioctyltin chloride
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Record name Trioctyltin chloride
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Record name Trioctyltin chloride
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Record name Stannane, chlorotrioctyl-
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Record name Stannane, chlorotrioctyl-
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Record name Chlorotrioctylstannane
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Record name TRIOCTYLTIN CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of trioctyltin chloride in analytical chemistry?

A1: this compound has shown potential in analytical applications, particularly in developing ion-selective electrodes. [] One study explored its use as a carrier for a chloride-selective electrode in flow-injection potentiometry. [] This suggests its ability to selectively bind and detect chloride ions, highlighting its potential in environmental monitoring and other areas requiring chloride analysis.

Q2: How does this compound interact with pertechnetate, and what are the implications of this interaction?

A2: Research indicates that this compound can extract pertechnetate from solutions. [] While the exact mechanism requires further investigation, this property suggests potential applications in nuclear waste management. The ability to selectively remove pertechnetate from complex mixtures could be valuable for environmental remediation.

Q3: What insights do conductivity studies provide about this compound in nonaqueous solutions?

A3: Conductivity measurements of this compound in nonaqueous solutions offer insights into its behavior as an electrolyte. [] These studies help understand the compound's ionization and dissociation characteristics in different solvents, essential for applications like electrochemistry or as a reagent in organic synthesis.

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